Mercury, di-2-furanyl-

Organomercury coordination chemistry Lewis acidity Heterocyclic metal complexes

Mercury, di-2-furanyl- (bis(furan-2-yl)mercury, CAS 28752-79-6) is a symmetrical heterocyclic organomercury compound in which two furan rings are directly bonded to a central mercury atom. With the formula C₈H₆HgO₂ and molecular weight 334.72 g·mol⁻¹, it belongs to the class of diorganomercurials (R₂Hg) and is structurally related to diarylmercury and dialkylmercury compounds, but its furan ligands impart distinct electronic and coordination properties that are critical for applications in organic synthesis and coordination chemistry.

Molecular Formula C8H6HgO2
Molecular Weight 334.72 g/mol
CAS No. 28752-79-6
Cat. No. B11959282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury, di-2-furanyl-
CAS28752-79-6
Molecular FormulaC8H6HgO2
Molecular Weight334.72 g/mol
Structural Identifiers
SMILESC1=COC(=C1)[Hg]C2=CC=CO2
InChIInChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H;
InChIKeyKKZBAMRWSJFGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury, di-2-furanyl- (CAS 28752-79-6): Organomercury Reagent for Furyl Transfer and Coordination Chemistry


Mercury, di-2-furanyl- (bis(furan-2-yl)mercury, CAS 28752-79-6) is a symmetrical heterocyclic organomercury compound in which two furan rings are directly bonded to a central mercury atom [1]. With the formula C₈H₆HgO₂ and molecular weight 334.72 g·mol⁻¹, it belongs to the class of diorganomercurials (R₂Hg) and is structurally related to diarylmercury and dialkylmercury compounds, but its furan ligands impart distinct electronic and coordination properties that are critical for applications in organic synthesis and coordination chemistry.

Why Di-2-furanylmercury Cannot Be Simply Replaced by Other Diorganomercury Compounds in Research and Industrial Applications


Diorganomercury compounds are not interchangeable in coordination chemistry or synthetic applications because the electronic nature of the organic group strongly modulates the mercury centre's Lewis acidity and orbital interactions. Direct head-to-head studies have demonstrated that di-2-furanylmercury is a stronger electron acceptor than its thienyl analog [1], and ultraviolet photoelectron spectroscopy reveals a distinct charge-transfer interaction between the furan π-system and vacant 6pπ mercury orbitals that is isomer-dependent [2]. Consequently, substituting di-2-furanylmercury with diphenylmercury, dimethylmercury, or even the 3-furyl isomer can lead to altered reactivity, different coordination complex stability, or complete failure of a synthetic protocol. The quantitative evidence below supports why this specific furanylmercury compound must be selected over its closest analogs.

Quantitative Evidence for the Selection of Mercury, di-2-furanyl- (CAS 28752-79-6) Over Its Closest Analogs


Stronger Lewis Acidity: Direct Head-to-Head Comparison of Di-2-furanylmercury vs. Di-2-thienylmercury with Bidentate Nitrogen Bases

Bell and King (1979) systematically compared the reactions of di-2-furylmercury and di-2-thienylmercury with monodentate and bidentate nitrogen, phosphorus, and sulfur bases. Di-2-furylmercury formed isolable complexes with 1,10-phenanthroline (phen) and 3,4,7,8-tetramethyl-1,10-phenanthroline (tmp), while di-2-thienylmercury formed a complex only with the stronger base 2,9-dimethyl-1,10-phenanthroline (dmp), demonstrating that the furyl analog is a measurably stronger electron acceptor [1].

Organomercury coordination chemistry Lewis acidity Heterocyclic metal complexes

Enhanced 6pπ Orbital Participation: UPS Evidence for Greater Charge-Transfer Interaction in Bis-2-furylmercury Relative to Bis-3-furylmercury

Colonna et al. (1979) recorded the ultraviolet photoelectron spectra (UPS) of both bis-2-furylmercury and bis-3-furylmercury. Analysis of the furan-like π₂ and π₃ molecular orbitals revealed that bis-2-furylmercury exhibits a small but measurable charge-transfer interaction between the filled ring π orbitals and the empty 6pπ atomic orbitals of mercury, and that this interaction is larger than in the corresponding bis-3-furyl derivative [1]. The conclusion was corroborated by X-ray photoelectron spectral (XPS) data and iterative extended Hückel MO calculations.

Ultraviolet photoelectron spectroscopy Charge-transfer interaction Organomercury electronic structure

Furyl Group Transfer Efficiency: 60% Yield of 2-Iodofuran in Electrophilic Iodination Using Di-2-furanylmercury

Reaction of bis(furan-2-yl)mercury with elemental iodine and potassium iodide at room temperature for 0.5 hours yields 2-iodofuran in 60% isolated yield. This procedure represents a straightforward entry to 2-iodofuran, a valuable building block for cross-coupling chemistry [1]. While not directly compared to alternative furyl organometallic reagents (e.g., furylboronic acids or furylstannanes), this yield provides a benchmark for synthetic utility.

Organomercury synthetic methodology Furyl group transfer Electrophilic iodination

Best Application Scenarios for Mercury, di-2-furanyl- (CAS 28752-79-6) Based on Verified Differentiation Evidence


Coordination Chemistry of Heterocyclic Organomercury Lewis Acids

Given its experimentally verified ability to form complexes with phen and tmp that the thienyl analog cannot [1], di-2-furanylmercury is the appropriate starting material for constructing heterocyclic mercury coordination complexes with bidentate nitrogen donors. Researchers developing organomercury-based metal-organic assemblies or probes should select this compound over di-2-thienylmercury or di-3-furylmercury when 1,10-phenanthroline-type ligands are employed.

Spectroscopic Studies of Mercury–Ligand Orbital Interactions

The UPS-verified larger charge-transfer interaction between furan π orbitals and mercury 6pπ orbitals in the 2-furyl isomer [2] makes this compound uniquely suited for studies of electronic structure and bonding in organomercury systems. The distinct XPS and UPS signatures can serve as benchmarks for computational modeling of metal–aromatic orbital mixing.

Synthesis of 2-Substituted Furan Building Blocks via Electrophilic Cleavage

The demonstrated 60% yield of 2-iodofuran from di-2-furanylmercury under mild iodination conditions [3] supports its use as a furyl group transfer reagent for constructing 2-functionalized furans. This is relevant for medicinal chemistry and materials science programs that require convenient access to 2-halofurans or 2-arylfurans.

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